Des(benzylpyridyl) Atazanavir
Vue d'ensemble
Description
Des(benzylpyridyl) Atazanavir is a metabolite of Atazanavir, which is a HIV protease inhibitor . It can be used for the research of HIV-1 infection . Des(benzylpyridyl) Atazanavir may contribute to the effectiveness of Atazanavir but also to its toxicity and interactions .
Synthesis Analysis
Des(benzylpyridyl) Atazanavir is a N-dealkylation product of Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . A three-step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir has been reported .
Molecular Structure Analysis
The molecular formula of Des(benzylpyridyl) Atazanavir is C26H43N5O7 . Its exact mass is 537.32 and its molecular weight is 537.650 . The elemental analysis shows that it contains C, 58.08; H, 8.06; N, 13.03; O, 20.83 .
Chemical Reactions Analysis
Des(benzylpyridyl) Atazanavir is a major metabolite of the HIV-1 protease inhibitor Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 .
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Infectious Diseases, specifically the treatment of Human Immunodeficiency Virus (HIV) infection .
Summary of the Application
Atazanavir is a once-daily protease inhibitor (PI) used for the treatment of HIV infection . It has been studied in cohorts of treatment-naive and treatment-experienced patients .
Methods of Application
The Switch to Another Protease Inhibitor (SWAN) study was a 48-week, open-label trial involving HIV-positive patients with virologic suppression who were receiving stable PI-based regimens (with or without ritonavir). Patients were randomized to switch to atazanavir (400 mg per day)—or, if they were receiving tenofovir, to atazanavir-ritonavir (300/100 mg per day)—or to continue to receive their existing PI .
Results or Outcomes
Patients who switched to an atazanavir-containing regimen experienced significantly fewer total cholesterol, fasting triglyceride, and non—high density lipoprotein cholesterol elevations than did patients in the comparator PI group . They also had significantly lower rates of virologic rebound and treatment failure than those observed with continued unmodified therapy .
HIV Treatment in Children and Adolescents
Specific Scientific Field
This application is in the field of Pediatric Infectious Diseases, specifically the treatment of HIV in children and adolescents .
Summary of the Application
Atazanavir/ritonavir is recommended as a preferred second-line antiretroviral regimen in children older than 3 months, alternatively to lopinavir/ritonavir .
Methods of Application
A systematic review was conducted to assess the safety and effectiveness of atazanavir use in children and adolescents. The review included observational studies and clinical trials between 2009 and 2020 .
Results or Outcomes
Few safety and effectiveness data were available for children and adolescents exposed to atazanavir. Transient grade 3–4 hyperbilirubinemia was the main adverse outcome reported. Immune and viral responses were descriptive .
Cytochrome P450 Metabolism
Specific Scientific Field
This application falls under the field of Pharmacology and Toxicology, specifically drug metabolism .
Summary of the Application
“Des(benzylpyridyl) Atazanavir” is a major metabolite of the HIV-1 protease inhibitor Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 .
Methods of Application
The formation of “Des(benzylpyridyl) Atazanavir” from Atazanavir can be studied in vitro using human liver microsomes or recombinant CYP enzymes .
Results or Outcomes
The formation of “Des(benzylpyridyl) Atazanavir” provides insight into the metabolic pathways of Atazanavir and can help predict drug-drug interactions and individual variability in drug response .
Antiviral Biochemical Research
Specific Scientific Field
This application is in the field of Virology, specifically HIV research .
Summary of the Application
“Des(benzylpyridyl) Atazanavir” can be used as a biochemical tool in antiviral research .
Methods of Application
It can be used in in vitro assays to study the inhibition of HIV-1 protease .
Results or Outcomes
The results of these studies can contribute to the understanding of the mechanism of action of Atazanavir and the development of new antiviral drugs .
Cytochrome P450 Metabolism Research
Specific Scientific Field
This application falls under the field of Pharmacology and Toxicology, specifically drug metabolism .
Summary of the Application
“Des(benzylpyridyl) Atazanavir” is a major metabolite of the HIV-1 protease inhibitor Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . This metabolite can be used to study the metabolism of Atazanavir and predict drug-drug interactions .
Methods of Application
The formation of “Des(benzylpyridyl) Atazanavir” from Atazanavir can be studied in vitro using human liver microsomes or recombinant CYP enzymes .
Results or Outcomes
The formation of “Des(benzylpyridyl) Atazanavir” provides insight into the metabolic pathways of Atazanavir and can help predict drug-drug interactions and individual variability in drug response .
Antiviral Biochemical Research
Specific Scientific Field
This application is in the field of Virology, specifically HIV research .
Summary of the Application
“Des(benzylpyridyl) Atazanavir” can be used as a biochemical tool in antiviral research .
Methods of Application
It can be used in in vitro assays to study the inhibition of HIV-1 protease .
Results or Outcomes
The results of these studies can contribute to the understanding of the mechanism of action of Atazanavir and the development of new antiviral drugs .
Propriétés
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAXFCAWZAZCNR-VNTMZGSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Des(benzylpyridyl) Atazanavir | |
CAS RN |
1192224-24-0 | |
Record name | Des(benzylpyridyl) atazanavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(BENZYLPYRIDYL) ATAZANAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FTF3PBY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.